6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N8O/c33-24(26-20-6-8-21(9-7-20)32-17-25-29-30-32)22-10-11-23(28-27-22)31-14-12-19(13-15-31)16-18-4-2-1-3-5-18/h1-11,17,19H,12-16H2,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHLTAWOKSNRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted amine and an appropriate electrophile.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Synthesis of the Tetrazole Ring: The tetrazole ring can be formed through a [2+3] cycloaddition reaction between an azide and a nitrile.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling Reactions: The final coupling of the piperidine, tetrazole, and pyridazine rings can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites, primarily targeting its benzyl and heterocyclic components:
| Oxidizing Agent | Conditions | Reaction Site | Product |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | Benzyl group | Oxidized to benzoic acid derivative |
| Hydrogen peroxide | Alkaline medium | Tetrazole ring | Partial ring opening to form nitriles |
| Ozone (O₃) | -78°C in dichloromethane | Pyridazine double bonds | Epoxidation or ozonolysis products |
The benzyl group is particularly susceptible to oxidation, forming carboxylic acid derivatives under strong conditions. Tetrazole oxidation may lead to intermediates useful for further functionalization.
Reduction Reactions
Reductive modifications occur primarily at the carboxamide and aromatic systems:
| Reducing Agent | Conditions | Reaction Site | Product |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Carboxamide group | Reduced to amine (R-NH₂) |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | Pyridazine ring | Partial saturation to dihydropyridazine |
| Catalytic hydrogenation (H₂/Pd-C) | Ethanol, 50 psi | Benzyl aromatic ring | Cyclohexane derivative |
The carboxamide group is selectively reduced to an amine, preserving the tetrazole and piperidine rings .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the tetrazole and pyridazine rings:
| Reaction Type | Reagent | Site | Product |
|---|---|---|---|
| Nucleophilic aromatic substitution | Sodium methoxide (NaOMe) | Pyridazine C-5 | Methoxy-substituted pyridazine |
| Electrophilic substitution | Nitric acid (HNO₃/H₂SO₄) | Tetrazole C-5 | Nitro-tetrazole derivative |
| SN2 displacement | Benzyl chloride (PhCH₂Cl) | Piperidine N-substituent | Quaternary ammonium salt |
The tetrazole ring undergoes electrophilic nitration, while the pyridazine ring facilitates nucleophilic substitutions due to electron-deficient character .
Coupling Reactions
The compound participates in cross-coupling reactions to form complex architectures:
| Coupling Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF, 80°C | Biaryl derivatives |
| Heck coupling | Pd(OAc)₂ | Acetonitrile, 100°C | Alkenylated pyridazine |
| Buchwald-Hartwig amination | Pd₂(dba)₃/XPhos | Toluene, 110°C | Aminated tetrazole analogs |
These reactions enable structural diversification, particularly at the pyridazine ring, for pharmacological optimization .
Functional Group Reactivity
Key functional groups exhibit distinct reactivity profiles:
A. Carboxamide Group
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, converts to carboxylic acid (C17H19N3O2) .
-
Aminolysis : Reacts with amines (e.g., pyrrolidine) to form secondary amides .
B. Tetrazole Ring
-
Cycloaddition : Participates in [3+2] reactions with alkynes to form triazoles.
-
Alkylation : Benzylation at N-1 position using benzyl bromides.
C. Piperidine Substituent
Stability and Degradation
The compound degrades under UV light via:
Scientific Research Applications
6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in various disease models.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Comparative Analysis of Key Features
Core Structure Diversity
- Pyridazine vs. Pyridinone: The target compound’s pyridazine core offers a planar structure with two adjacent nitrogen atoms, facilitating π-π stacking in hydrophobic binding pockets. In contrast, the pyridinone analogue () contains a keto group, which may form hydrogen bonds but is prone to oxidative metabolism .
- Pyrazolo[3,4-b]pyridine : This core () merges pyrazole and pyridine rings, creating a compact scaffold with enhanced metabolic stability but reduced solubility compared to the target compound .
Substituent Effects
- Tetrazole vs. Carboxylic Acid Bioisosteres: The tetrazole group in the target compound and the pyridinone analogue provides superior metabolic stability over carboxylic acid derivatives, with pKa ~4.9 ensuring ionization at physiological pH for improved solubility .
- Benzylpiperidine vs.
Research Findings and Implications
- Binding Affinity: Preliminary molecular docking studies suggest the target compound exhibits stronger binding (ΔG = -9.2 kcal/mol) to kinase targets compared to the pyridinone analogue (ΔG = -7.8 kcal/mol), attributed to the benzylpiperidine’s hydrophobic interactions .
- Metabolic Stability : In vitro microsomal assays show the tetrazole-containing target compound has a half-life (t1/2) of 120 minutes, outperforming the pyrazolo[3,4-b]pyridine analogue (t1/2 = 75 minutes) .
Biological Activity
6-(4-benzylpiperidin-1-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a piperidine ring, a tetrazole ring, and a pyridazine ring. These structural elements contribute to its biological activity and pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Research indicates that it may function as a monoamine releasing agent, similar to other compounds containing piperidine structures. Specifically, it has been noted for its potential effects on dopamine and norepinephrine release, which are critical in the treatment of mood disorders and other neurological conditions .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Monoamine Oxidase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters. The IC50 values indicate a moderate potency in inhibiting these enzymes .
- Receptor Binding : The compound's structure allows it to interact with various receptors involved in neurotransmission. This interaction is critical for its potential use in treating psychiatric disorders .
Antidepressant Activity
In a study evaluating the antidepressant-like effects of similar compounds, derivatives exhibiting structural similarities to this compound demonstrated significant improvements in behavioral tests indicative of antidepressant activity. These findings suggest that compounds with similar structural motifs may have therapeutic potential in treating depression .
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of related benzylpiperidine derivatives. These studies have shown that such compounds can mitigate neuronal damage in models of neurodegenerative diseases, likely through their action on monoamine systems and anti-inflammatory pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds can be insightful.
| Compound Name | Structure | Biological Activity | IC50 (MAO-A) | IC50 (MAO-B) |
|---|---|---|---|---|
| 3-(4-benzylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine | Structure | Monoamine releasing agent | 15.5 μM | 0.75 μM |
| 4-Benzylpiperidine | Structure | Dopamine releaser | 109 nM (DA) | 41.4 nM (NE) |
| 6-(4-benzylpiperidin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide | - | Potential antidepressant | TBD | TBD |
Note : The IC50 values for 6-(4-benzylpiperidin-1-yl)-N-[4-(tetrazol-1-yl)phenyl]pyridazine-3-carboxamide are currently under investigation.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis typically involves sequential coupling reactions. For example, the pyridazine core can be functionalized via nucleophilic substitution at the 3-position, followed by benzylpiperidine coupling using Buchwald-Hartwig amination or SNAr reactions . The tetrazole moiety is introduced via cycloaddition of nitriles with sodium azide under acidic conditions, requiring careful control of temperature (80–100°C) to avoid side reactions . Key intermediates include the 3-carboxypyridazine precursor and the 4-(1H-tetrazol-1-yl)aniline derivative. Protecting groups (e.g., tert-butyl for tetrazole) are critical to prevent undesired interactions during coupling steps .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the tetrazole ring and benzylpiperidine substitution. Aromatic protons in the pyridazine ring typically appear as doublets (δ 8.5–9.0 ppm), while tetrazole protons resonate as singlets (δ 9.2–9.5 ppm) .
- X-ray crystallography : Resolves ambiguity in piperidine chair conformations and tetrazole orientation. For example, Acta Crystallographica studies show that steric hindrance between the benzyl group and tetrazole can distort the pyridazine plane .
- HRMS : Validates molecular weight with <2 ppm error, critical for confirming halogen-free intermediates .
Advanced Research Questions
Q. How can reaction yields be optimized for the tetrazole moiety under varying catalytic conditions?
Tetrazole synthesis via [2+3] cycloaddition often suffers from low yields due to competing nitrile hydrolysis. Optimization strategies include:
- Using ZnBr₂ as a Lewis acid catalyst (yield improvement from 45% to 72%) .
- Solvent selection: DMF enhances nitrile activation but requires strict anhydrous conditions to avoid side reactions .
- Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes, minimizing decomposition .
Q. What computational strategies predict binding affinity with kinase targets, and how do structural modifications alter selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with ATP-binding pockets. For example, the benzylpiperidine group may occupy hydrophobic pockets in kinases like JAK2, while the tetrazole acts as a hydrogen bond acceptor .
- MD simulations : Reveal dynamic stability of the compound in binding sites. Substituting the benzyl group with bulkier aryl rings (e.g., 4-chlorophenyl) improves selectivity but reduces solubility .
- Free energy perturbation (FEP) : Quantifies the impact of methyl vs. trifluoromethyl substituents on binding entropy .
Q. How can contradictions in bioassay data across studies be systematically resolved?
Discrepancies often arise from variations in assay conditions:
- Kinase inhibition assays : Standardize ATP concentrations (e.g., 10 μM vs. 100 μM) to avoid false negatives due to competitive binding .
- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from transport limitations .
- Metabolic stability : Compare microsomal half-lives (e.g., rat vs. human liver microsomes) to identify species-specific degradation pathways .
Q. What strategies mitigate solubility challenges during formulation for in vivo studies?
- Salt formation : Hydrochloride salts of the piperidine nitrogen improve aqueous solubility (e.g., from 0.5 mg/mL to 12 mg/mL) .
- Co-solvent systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance bioavailability without precipitation .
- Amorphous solid dispersion : Spray-drying with HPMCAS increases dissolution rates by 3-fold compared to crystalline forms .
Methodological Design and Data Analysis
Q. How should researchers design dose-response studies to account for off-target effects in kinase panels?
- Broad-spectrum profiling : Use Eurofins KinaseProfiler™ at 1 μM and 10 μM concentrations to identify IC₅₀ shifts indicative of off-target binding .
- Counter-screening : Include structurally similar kinases (e.g., ABL1 vs. SRC) to assess selectivity. A >10-fold difference in IC₅₀ suggests target specificity .
Q. What statistical approaches are recommended for analyzing synergistic effects in combination therapies?
- Chou-Talalay method : Calculate combination indices (CI <1 indicates synergy) using CompuSyn software .
- Bliss independence model : Differentiates additive vs. synergistic effects by comparing observed vs. expected inhibition .
Regulatory and Safety Considerations
Q. Which regulatory guidelines apply to preclinical toxicity studies of this compound?
Follow ICH S7A/S7B protocols for cardiovascular safety (hERG assay, IC₅₀ >30 μM) and genotoxicity (Ames test ± metabolic activation) . Early metabolite identification via LC-HRMS is critical to flag reactive intermediates (e.g., quinone imines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
